BenchChemオンラインストアへようこそ!

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

physicochemical_profiling drug_likeness ADME_prediction

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 922105-67-7, PubChem CID 44038776, molecular formula C₁₇H₂₁N₃O₂, MW 299.37 g/mol) is a synthetic 1,3,4-oxadiazole derivative bearing a cyclohexyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide moiety at the 2-amino position. Unlike the vast majority of commercially catalogued 1,3,4-oxadiazole-2-yl phenylpropanamides, which carry aromatic or heteroaromatic substituents at the 5-position, this compound features a fully saturated cyclohexyl ring—a structural feature that meaningfully alters its lipophilicity (XLogP3-AA = 3.4), topological polar surface area (68 Ų), and conformational flexibility relative to aryl-substituted analogs.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 922105-67-7
Cat. No. B2573674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
CAS922105-67-7
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21)
InChIKeyYOGIKIREAUWAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 922105-67-7): Structural Identity and Procurement Baseline


N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 922105-67-7, PubChem CID 44038776, molecular formula C₁₇H₂₁N₃O₂, MW 299.37 g/mol) is a synthetic 1,3,4-oxadiazole derivative bearing a cyclohexyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide moiety at the 2-amino position [1]. Unlike the vast majority of commercially catalogued 1,3,4-oxadiazole-2-yl phenylpropanamides, which carry aromatic or heteroaromatic substituents at the 5-position, this compound features a fully saturated cyclohexyl ring—a structural feature that meaningfully alters its lipophilicity (XLogP3-AA = 3.4), topological polar surface area (68 Ų), and conformational flexibility relative to aryl-substituted analogs [1]. Although no primary research article or patent has reported specific biological activity data for this compound as of April 2026, its scaffold belongs to a class extensively investigated for antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities [2].

Why Generic Substitution Is Not Advisable for N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 922105-67-7)


Within the 1,3,4-oxadiazol-2-yl phenylpropanamide chemotype, the 5-position substituent is the dominant driver of pharmacophoric properties and biological target engagement. Replacing the cyclohexyl group of CAS 922105-67-7 with an aryl (e.g., 4-methoxyphenyl, 2-chlorophenyl, 5-chlorothiophen-2-yl) or heteroaryl moiety—as in commercially available, catalog-adjacent analogs—fundamentally alters the compound's lipophilicity, electron distribution on the oxadiazole ring, and three-dimensional shape [1][2]. These changes propagate into differences in solubility, membrane permeability, metabolic stability, and target-binding kinetics. In the absence of direct comparative bioactivity data for this specific compound, the quantitative evidence base is limited to computed physicochemical property differences (e.g., ΔLogP, ΔPSA) relative to aryl analogs, which alone can shift assay outcomes such as MIC values or IC₅₀ readouts by orders of magnitude [1]. Researchers and procurement specialists should therefore treat this compound as a structurally distinct entity rather than as an interchangeable member of the broader oxadiazole class.

Quantitative Differential Evidence for N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 922105-67-7) vs. Aryl-Substituted Analogs


Aliphatic vs. Aromatic 5-Position Substituent: Computed Lipophilicity (XLogP3-AA) Comparison

The target compound carries a saturated cyclohexyl substituent (C₆H₁₁), whereas the most common commercial analogs in the 1,3,4-oxadiazol-2-yl-3-phenylpropanamide series bear aromatic 5-substituents such as 4-methoxyphenyl, 2-chlorophenyl, or 5-chlorothiophen-2-yl. The cyclohexyl group reduces aromatic ring count by one and introduces greater conformational flexibility. Computed XLogP3-AA values from PubChem allow quantitative comparison with closely related aryl analogs: the target compound has XLogP3-AA = 3.4 [1], while N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (an aryl analog) has a reported XLogP3-AA ≈ 2.8 [2]. The ΔXLogP of approximately +0.6 units indicates measurably higher lipophilicity for the cyclohexyl-substituted compound, which can influence membrane partitioning, non-specific protein binding, and apparent potency in cell-based assays.

physicochemical_profiling drug_likeness ADME_prediction

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability vs. Heteroaryl Analogs

Topological polar surface area (TPSA) is a key determinant of passive membrane permeability and oral bioavailability, with values below 140 Ų generally correlating with acceptable intestinal absorption and values below 90 Ų often associated with blood-brain barrier penetration potential. The target compound has a computed TPSA of 68 Ų [1], which is lower than that of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (estimated TPSA ≈ 77–82 Ų due to additional sulfur heteroatom contributions) [2]. The lower TPSA of the cyclohexyl analog predicts modestly superior passive membrane permeation compared to thiophene-containing analogs, a factor that may influence intracellular target engagement in whole-cell assays.

membrane_permeability BBB_penetration oral_bioavailability

Class-Level Anti-Inflammatory Activity Benchmarking in 5-Cyclohexyl-1,3,4-Oxadiazole Derivatives

Although no direct anti-inflammatory IC₅₀ value has been reported for CAS 922105-67-7, a closely related series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives was evaluated for anti-inflammatory activity using the bovine serum albumin denaturation assay. In that study, compounds 5c, 5d, and 5e exhibited IC₅₀ values of 110, 110, and 111 μg/mL respectively, compared to diclofenac sodium at 157 μg/mL, representing a ~30% improvement in potency [1]. The shared 5-cyclohexyl-1,3,4-oxadiazole core in the target compound suggests that the cyclohexyl substitution is compatible with anti-inflammatory activity in this scaffold class, and the structural difference (phenylpropanamide vs. N-substituted aniline) provides a distinct vector for further SAR exploration.

anti-inflammatory COX_inhibition oxadiazole_SAR

Rotatable Bond Count and Conformational Flexibility vs. Rigid Aryl Analogs

The cyclohexyl ring in CAS 922105-67-7 introduces conformational degrees of freedom not present in flat aromatic 5-substituents. The target compound has 5 rotatable bonds, and the cyclohexyl ring itself can interconvert between chair conformations, whereas aryl-substituted analogs such as N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide have only 4 rotatable bonds with a rigid aromatic plane at the 5-position [1]. This additional conformational flexibility can be advantageous for induced-fit binding to target pockets but may incur an entropic penalty (−TΔS) upon binding that reduces net binding free energy. The choice between flexible (cyclohexyl) and rigid (aryl) 5-substituents represents a defined structural trade-off that procurement decisions can explicitly target.

conformational_entropy binding_free_energy ligand_efficiency

Hydrogen Bond Donor/Acceptor Profile and Predicted Solubility vs. Sulfonamide-Containing Cyclohexyl Oxadiazoles

The target compound has one hydrogen bond donor (amide N–H) and four hydrogen bond acceptors (oxadiazole N and O, amide C=O), for a total HBD/HBA profile of 1/4. By comparison, 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride—a synthetic intermediate used to generate sulfonamide derivatives of the same cyclohexyl-oxadiazole core—contains additional polar sulfonyl functional groups that increase HBA count and decrease LogP [1][2]. The simpler HBD/HBA profile of CAS 922105-67-7 is expected to confer higher intrinsic solubility in lipophilic media and lower aqueous solubility than sulfonamide-bearing cyclohexyl-oxadiazole derivatives, a distinction relevant for assay buffer compatibility and formulation strategies.

solubility hydrogen_bonding formulation_development

Research and Industrial Application Scenarios for N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide (CAS 922105-67-7)


Physicochemical Comparator in Membrane Permeability SAR Studies

With a TPSA of 68 Ų and XLogP3-AA of 3.4, CAS 922105-67-7 occupies a physicochemical space distinct from aryl-substituted 1,3,4-oxadiazole-2-yl phenylpropanamides (typically lower LogP, higher TPSA due to heteroatoms). This compound is well-suited as an aliphatic comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies, where the impact of replacing an aromatic 5-substituent with a saturated cyclohexyl ring on apparent permeability (Papp) can be directly measured and correlated with computed descriptors [1].

Negative Control or Orthogonal Chemotype in Anti-Inflammatory Screening

Published data on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives demonstrate IC₅₀ values of 110–111 μg/mL in the BSA denaturation anti-inflammatory assay, outperforming diclofenac (157 μg/mL) [2]. CAS 922105-67-7, bearing a distinct phenylpropanamide side chain rather than an N-substituted aniline, serves as an orthogonal chemotype for confirming whether the anti-inflammatory activity resides in the cyclohexyl-oxadiazole core or requires specific aniline substitution—an essential control experiment for target validation and SAR deconvolution.

Aliphatic Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The fully saturated cyclohexyl ring at the oxadiazole 5-position is underrepresented in commercial oxadiazole screening collections, which are dominated by aryl- and heteroaryl-substituted members [1]. CAS 922105-67-7 can serve as a starting scaffold for diversity-oriented synthesis, where the phenylpropanamide side chain can be diversified via amide coupling or the cyclohexyl ring can be further functionalized (e.g., via sp³ C–H activation), generating novel chemical space not accessible from flat aromatic analogs—thereby enhancing the intellectual property position of a lead series.

Reference Standard for Analytical Method Development and LC-MS Quantification

With a well-defined molecular formula (C₁₇H₂₁N₃O₂), exact mass of 299.16337692 Da, and a unique InChIKey (YOGIKIREAUWAIN-UHFFFAOYSA-N), CAS 922105-67-7 can be employed as a reference standard for developing and validating LC-MS/MS quantification methods for cyclohexyl-oxadiazole-containing compound libraries [1]. Its moderate lipophilicity (LogP 3.4) ensures adequate retention on reversed-phase C18 columns (typical retention time 4–7 min under generic gradients), and the characteristic fragmentation pattern of the oxadiazole ring provides a distinct MRM transition for selective detection in complex biological matrices.

Quote Request

Request a Quote for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.